

Application Notes and Protocols: 3-Methylbutyl Pentanoate in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbutyl pentanoate

Cat. No.: B1583783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **3-methylbutyl pentanoate**, also known as isoamyl pentanoate or isopentyl valerate, in the formulation of fragrances. This document details its olfactory profile, functional applications, and includes protocols for its evaluation and analysis in fragrance compositions.

Introduction to 3-Methylbutyl Pentanoate

3-Methylbutyl pentanoate is an organic ester recognized for its characteristic fruity aroma. It is a valuable ingredient in the palette of perfumers, primarily used to impart sweet, fruity notes to a wide range of scented products.

Odor Profile: The scent of **3-methylbutyl pentanoate** is predominantly fruity, often described with nuances of:

- Apple
- Banana
- Sweet, ripe fruits

Due to its pleasant and recognizable fruity character, it is frequently employed in the creation of fruity accords in fine fragrances, as well as in functional perfumery for personal care and household products.^{[1][2]}

Physicochemical and Organoleptic Properties

A summary of the key properties of **3-methylbutyl pentanoate** is presented in the table below.

Property	Value	Reference
Chemical Name	3-methylbutyl pentanoate	[3]
Synonyms	isoamyl pentanoate, isopentyl valerate	[3]
CAS Number	2050-09-1	[4]
Molecular Formula	C10H20O2	[4]
Molecular Weight	172.27 g/mol	[3]
Appearance	Colorless clear liquid (estimated)	[3]
Odor Type	Fruity	[3]
Odor Description	Fruity, ripe, apple, green	[3]
Boiling Point	185.00 to 186.00 °C @ 760.00 mm Hg	[3]
Flash Point	149.00 °F. TCC (65.00 °C.)	[3]
Solubility	Soluble in alcohol; water, 38.59 mg/L @ 25 °C (estimated)	[3]

Applications in Fragrance Formulation

3-Methylbutyl pentanoate is a versatile ingredient used to achieve specific olfactory effects in fragrance compositions.

Functional Applications:

- Top Notes: Its volatile nature makes it suitable as a top note, providing an initial burst of fruity freshness.

- Fruity Accords: It is a key component in the construction of apple, banana, and other ripe fruit accords.[1][2]
- Modification of Floral Notes: In small quantities, it can be used to add a fruity nuance to floral fragrances, enhancing their complexity.
- Gourmand Fragrances: Its sweet, edible aroma profile makes it suitable for use in gourmand-type scents.

Recommended Usage Levels: While specific concentrations are proprietary and depend on the desired outcome, a general guideline for the use of fruity esters in fragrance concentrates can be inferred from related compounds. For instance, a safety assessment for the structurally similar 2-methylbutyl 3-methylbutanoate indicates a 95th percentile concentration in fine fragrance of 0.08%.^[5] Another related compound, isoamyl isovalerate, is typically used at levels ranging from 0.1% to 10% in fragrance compositions.

Fragrance Type	Typical Concentration Range (in concentrate)
Fine Fragrance	0.05% - 2%
Personal Care (Lotions, Shampoos)	0.1% - 1%
Household (Air Fresheners, Cleaners)	0.2% - 5%

Note: These are estimated ranges and should be optimized based on the specific formulation and desired scent profile.

Experimental Protocols

Protocol for Sensory Evaluation of 3-Methylbutyl Pentanoate

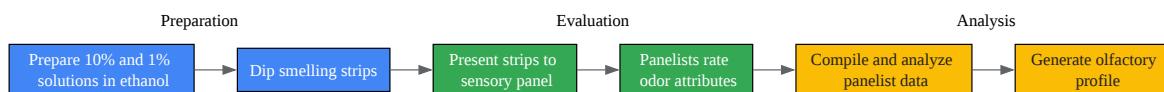
Objective: To assess the olfactory characteristics of **3-methylbutyl pentanoate** in a standardized manner.

Materials:

- **3-methylbutyl pentanoate**
- Ethanol (perfumer's grade)
- Glass beakers and stirring rods
- Smelling strips
- A panel of trained sensory evaluators

Procedure:

- Preparation of Dilutions: Prepare a 10% and a 1% solution of **3-methylbutyl pentanoate** in ethanol.
- Sample Presentation: Dip smelling strips into each dilution. Allow the ethanol to evaporate for approximately 10-15 seconds.
- Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.
- Data Collection: Panelists should evaluate the odor based on predefined attributes (e.g., fruity, apple, banana, green, sweet) and rate the intensity of each attribute on a scale (e.g., 1 to 5).
- Analysis: Compile the data from the panelists to create an olfactory profile of the ingredient.



[Click to download full resolution via product page](#)

Figure 1. Workflow for sensory evaluation of a fragrance ingredient.

Protocol for Stability Testing of a Fragrance Formulation Containing 3-Methylbutyl Pentanoate

Objective: To evaluate the stability of a fragrance formulation containing **3-methylbutyl pentanoate** under various conditions.

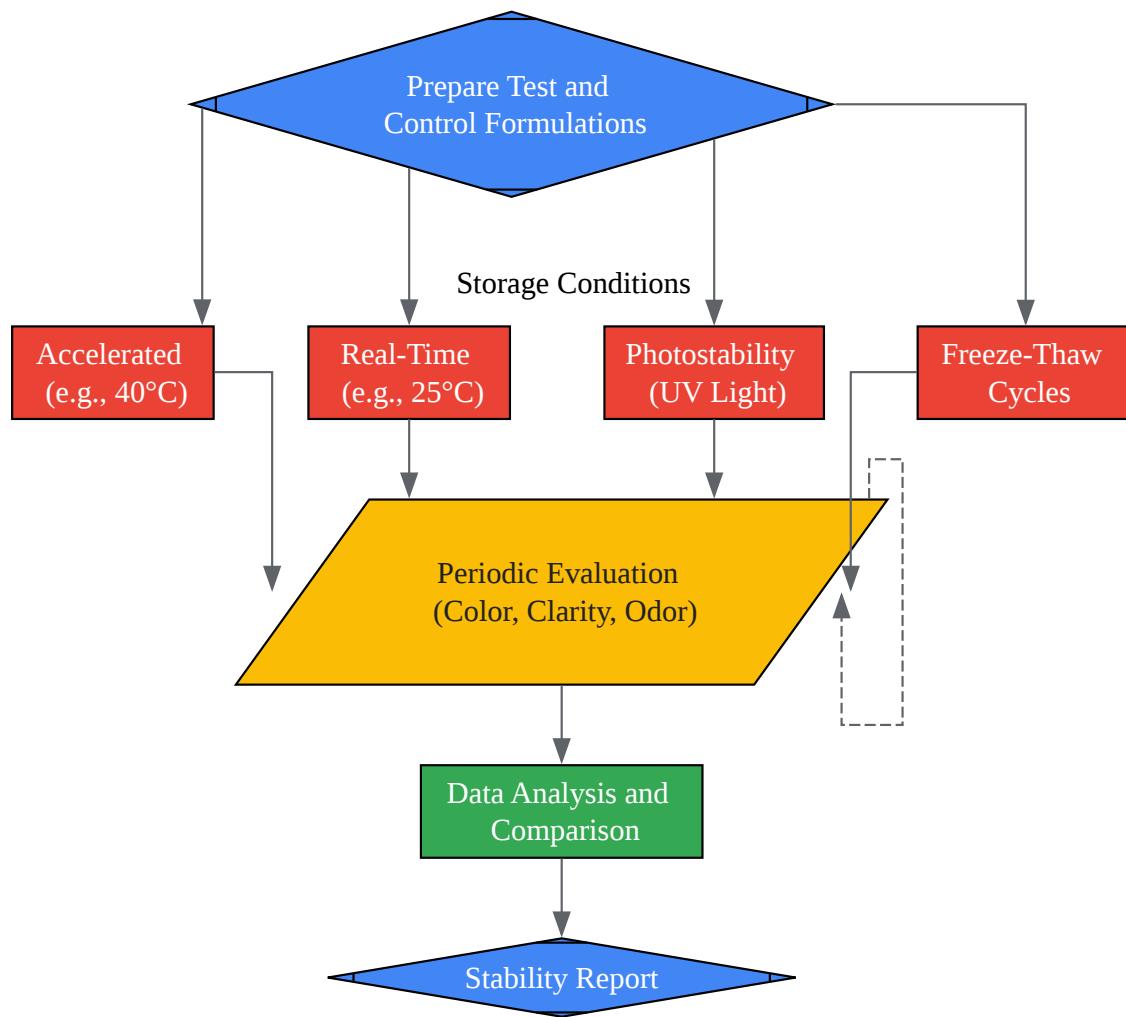
Materials:

- Test fragrance formulation (e.g., a simple floral-fruity blend in an ethanol base)
- Control formulation (without **3-methylbutyl pentanoate**)
- Glass vials with airtight caps
- Oven for accelerated stability testing
- UV light chamber for photostability testing
- Refrigerator for cold stability testing

Procedure:

- Sample Preparation: Prepare sufficient quantities of both the test and control formulations. Fill the glass vials, leaving minimal headspace, and seal them tightly.
- Storage Conditions:
 - Accelerated Stability: Place samples in an oven at a constant temperature (e.g., 40°C or 45°C) for a period of 1 to 3 months.[6]
 - Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for the intended shelf life of the product (e.g., 12-24 months).
 - Photostability: Expose samples to controlled UV light to simulate exposure to sunlight.
 - Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.[7]

- Evaluation Intervals: Evaluate the samples at regular intervals (e.g., weekly for accelerated testing, monthly for real-time testing).
- Assessment: At each interval, assess the following parameters for both test and control samples:
 - Color: Visual inspection for any changes.
 - Clarity: Check for any haze or precipitation.
 - Odor: Olfactory evaluation by a trained panel to detect any changes in the scent profile.
 - pH (for aqueous-based products): Measure the pH to check for any significant shifts.
- Data Analysis: Compare the results of the test formulation against the control and the initial baseline to determine the impact of **3-methylbutyl pentanoate** on the overall stability of the fragrance.



[Click to download full resolution via product page](#)

Figure 2. General workflow for fragrance stability testing.

Protocol for GC-MS Analysis of a Fragrance Containing 3-Methylbutyl Pentanoate

Objective: To identify and quantify **3-methylbutyl pentanoate** in a fragrance formulation.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)

Sample Preparation:

- Dilute the fragrance sample in a suitable solvent (e.g., methanol or ethanol) to an appropriate concentration (e.g., 1:100 or 1:1000).[8]
- If necessary, add an internal standard for quantitative analysis.

GC-MS Parameters (Example):

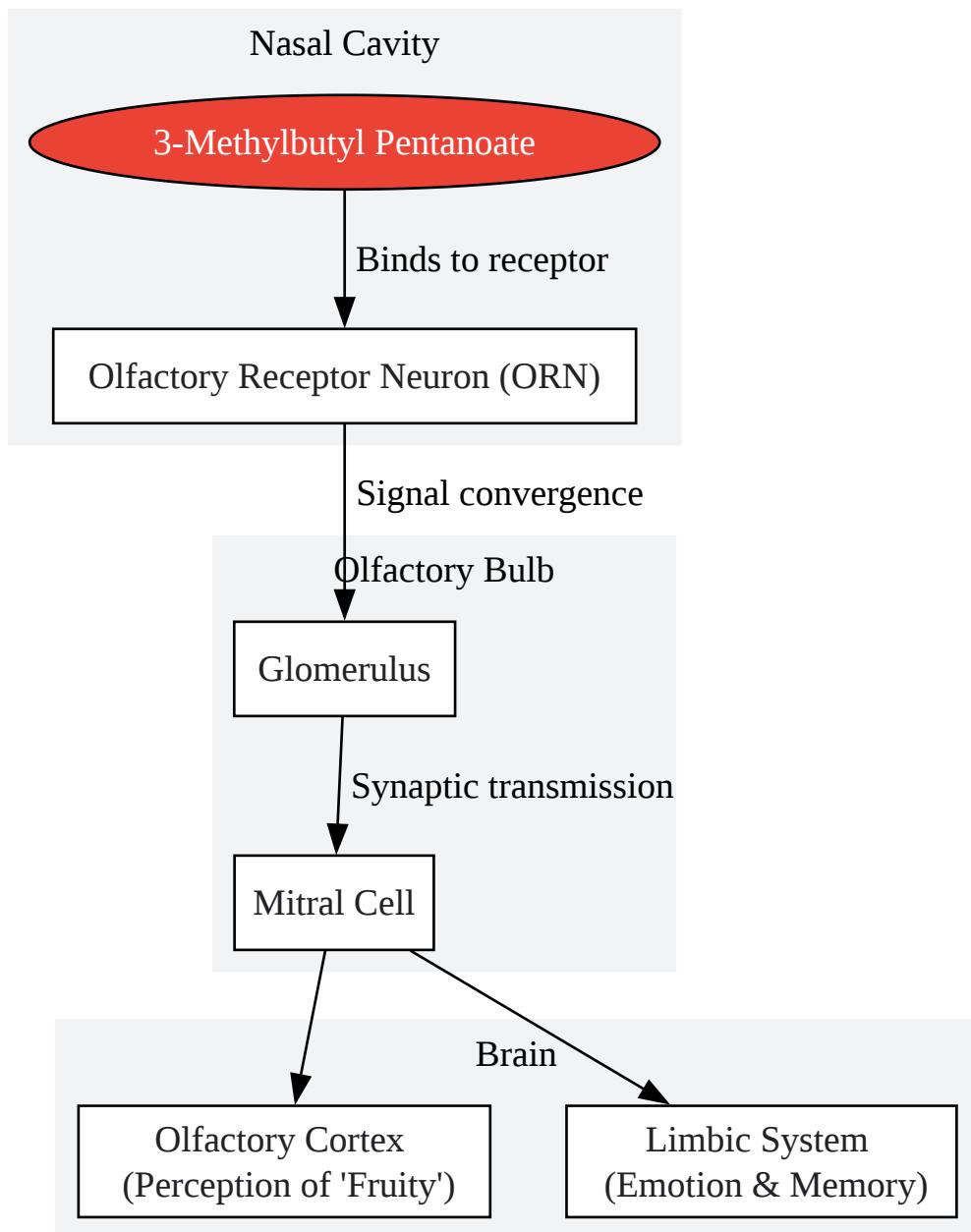
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: Increase to 280°C at a rate of 3°C/min
 - Final hold: 280°C for 20 minutes[8]
- MS Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Scan Range: 50-800 amu

Data Analysis:

- Identify **3-methylbutyl pentanoate** by comparing its retention time and mass spectrum with a known standard and library data (e.g., Wiley MS library).[8]
- For quantitative analysis, construct a calibration curve using standard solutions of **3-methylbutyl pentanoate** and the internal standard.

Olfactory Signaling Pathway

The perception of **3-methylbutyl pentanoate**, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors that bind to this ester have not been fully elucidated, the general pathway of olfactory signal transduction is well-established.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. Iso Amyl Iso Valerate | Iso Amyl Iso Valerate Information & Details - Elchemistry [elchemistry.com]
- 3. isoamyl valerate [flavscents.com]
- 4. The Pherobase Floral Compound: 3-Methylbutyl pentanoate (C10H20O2) [pherobase.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. microtrac.com [microtrac.com]
- 7. iltusa.com [iltusa.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-Methylbutyl Pentanoate in Fragrance Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583783#applications-of-3-methylbutyl-pentanoate-in-fragrance-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com